Fosteabine sodium
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Overview
Description
Fosteabine sodium, also known as 1-β-D-arabinofuranosylcytosine-5′-stearylphosphate, is a lipophilic prodrug of cytosine arabinoside (Ara-C). It is designed to overcome the limitations of Ara-C, such as rapid deamination and poor oral bioavailability. This compound is used primarily in the treatment of hematological malignancies, including acute myeloid leukemia and non-Hodgkin’s lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosteabine sodium is synthesized through a multi-step process involving the esterification of cytarabine with stearyl phosphate. The reaction typically involves the use of anhydrous solvents and catalysts to facilitate the esterification process. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of cytarabine ocfosfate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fosteabine sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of cytarabine ocfosfate releases the active drug, cytarabine, which can then exert its therapeutic effects .
Common Reagents and Conditions
Common reagents used in the reactions involving cytarabine ocfosfate include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major product formed from the hydrolysis of cytarabine ocfosfate is cytarabine, which is the active drug used in chemotherapy. Other products may include various metabolites formed through oxidation and reduction reactions .
Scientific Research Applications
Fosteabine sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying prodrug activation and drug delivery systems. In biology, it is used to investigate the mechanisms of action of nucleoside analogs and their effects on cellular processes .
In medicine, cytarabine ocfosfate is primarily used in the treatment of hematological malignancies. It has shown efficacy in treating acute myeloid leukemia and non-Hodgkin’s lymphoma, and is being investigated for its potential use in other types of cancer . In industry, cytarabine ocfosfate is used in the development of new drug formulations and delivery systems .
Mechanism of Action
Fosteabine sodium exerts its effects through its active metabolite, cytarabine. Once hydrolyzed, cytarabine is incorporated into DNA during the S-phase of the cell cycle, leading to the inhibition of DNA synthesis and cell death. This compound is resistant to deamination by cytidine deaminase, allowing for prolonged systemic exposure to the active drug .
The molecular targets of cytarabine include DNA polymerase and RNA polymerase, which are essential for DNA replication and transcription. By inhibiting these enzymes, cytarabine disrupts the normal cellular processes, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Fosteabine sodium is unique among nucleoside analogs due to its lipophilic nature and resistance to deamination. Similar compounds include enocitabine, ancitabine, and other cytarabine derivatives. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
Enocitabine: Another prodrug of cytarabine, enocitabine is used in Japan for the treatment of leukemia. .
This compound’s unique properties, such as its lipophilicity and resistance to deamination, make it a valuable addition to the arsenal of nucleoside analogs used in cancer therapy .
Properties
CAS No. |
65093-40-5 |
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Molecular Formula |
C27H49N3NaO8P |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate |
InChI |
InChI=1S/C27H50N3O8P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);/q;+1/p-1/t22-,24-,25+,26-;/m1./s1 |
InChI Key |
JOJYUFGTMHSFEE-YONYXQDTSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |
Synonyms |
1-arabinofuranosylcytosine-5'-stearylphosphate cytarabine ocfosfate Fosteabine stearyl-ara-CMP YNK 01 YNK-01 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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